![molecular formula C21H18O2 B12546454 1-[4-(Phenoxymethyl)phenyl]-2-phenylethan-1-one CAS No. 143886-47-9](/img/structure/B12546454.png)
1-[4-(Phenoxymethyl)phenyl]-2-phenylethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(Phenoxymethyl)phenyl]-2-phenylethan-1-one is an organic compound with the molecular formula C21H18O2 It is characterized by a phenoxymethyl group attached to a phenyl ring, which is further connected to a phenylethanone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Phenoxymethyl)phenyl]-2-phenylethan-1-one typically involves the reaction of 4-(phenoxymethyl)benzaldehyde with acetophenone under basic conditions. The reaction proceeds through an aldol condensation mechanism, followed by dehydration to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out in a solvent like ethanol or methanol at elevated temperatures.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of catalysts and optimized reaction conditions can further enhance the production process, making it more cost-effective and scalable.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[4-(Phenoxymethyl)phenyl]-2-phenylethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the ketone group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of secondary alcohols.
Substitution: The phenoxymethyl group can undergo nucleophilic substitution reactions, where the phenoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Secondary alcohols.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
1-[4-
Propriétés
Numéro CAS |
143886-47-9 |
|---|---|
Formule moléculaire |
C21H18O2 |
Poids moléculaire |
302.4 g/mol |
Nom IUPAC |
1-[4-(phenoxymethyl)phenyl]-2-phenylethanone |
InChI |
InChI=1S/C21H18O2/c22-21(15-17-7-3-1-4-8-17)19-13-11-18(12-14-19)16-23-20-9-5-2-6-10-20/h1-14H,15-16H2 |
Clé InChI |
WYMVZDBVOXWKHN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CC(=O)C2=CC=C(C=C2)COC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(5-Hydroxypyridin-2-yl)hydrazinylidene]-5-phenylthiophen-3(2H)-one](/img/structure/B12546378.png)
![Phenol, 3-[5-[(4-methoxyphenyl)amino]-3-pyridinyl]-](/img/structure/B12546387.png)
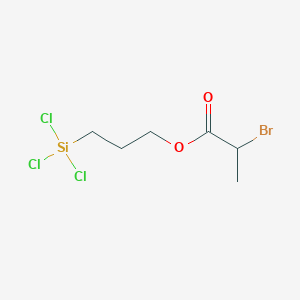
![2,6-Dimethyl-6-(4-methylpentyl)bicyclo[3.1.1]hept-2-ene](/img/structure/B12546398.png)
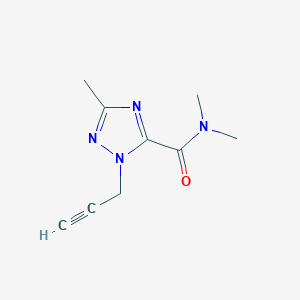
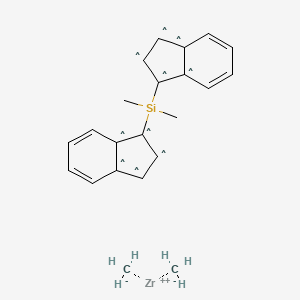
![1H-Indole-3-acetamide, 1-(4-chlorobenzoyl)-N-[(dimethylphenylsilyl)methyl]-5-methoxy-2-methyl-](/img/structure/B12546409.png)
![4-[(4,6-Dimethoxypyrimidin-2-yl)oxy]-2-(methanesulfonyl)-1-benzofuran-3-ol](/img/structure/B12546411.png)
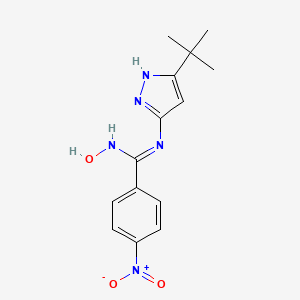
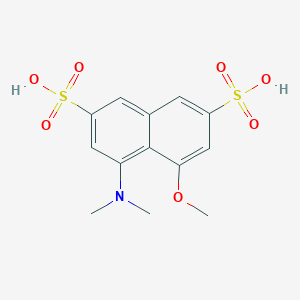

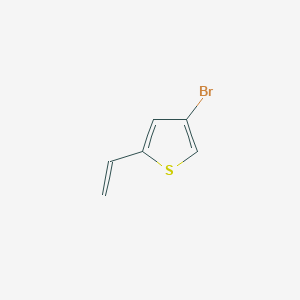
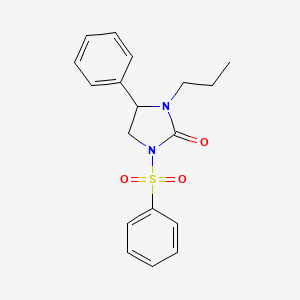
![2-[({2-Hydroxy-6-[(prop-2-en-1-yl)oxy]hex-1-en-3-yl}oxy)carbonyl]benzoate](/img/structure/B12546459.png)
